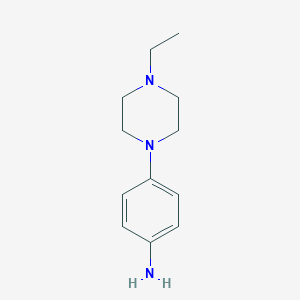

4-(4-Ethylpiperazin-1-yl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-ethylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPUOYACJXZYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359078 | |

| Record name | 4-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115619-01-7 | |

| Record name | 4-(4-Ethyl-1-piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115619-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-ethylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Ethylpiperazin 1 Yl Aniline and Its Derivatives

Strategic Approaches to 4-(4-Ethylpiperazin-1-yl)aniline Synthesis

The creation of the crucial aniline-piperazine bond in this compound can be achieved through several established and innovative synthetic routes. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Classical Organic Synthesis Routes

Traditional methods for forming the N-arylpiperazine linkage often involve nucleophilic aromatic substitution or the cyclization of appropriate precursors. For instance, the reaction of a suitably activated aryl halide with 1-ethylpiperazine (B41427) can yield the desired product. Another classical approach involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) to construct the piperazine (B1678402) ring. researchgate.net These methods, while foundational, can sometimes be limited by harsh reaction conditions and a narrow substrate scope. wikipedia.org

Palladium-Catalyzed Coupling Reactions for Aniline-Piperazine Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. wikipedia.orglibretexts.org This powerful method allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines, such as 1-ethylpiperazine, under relatively mild conditions. wikipedia.orgrsc.org The reaction is highly versatile, tolerating a wide range of functional groups on both the aniline and piperazine components. wikipedia.orgresearchgate.net

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. acs.org

Table 1: Examples of Ligands Used in Buchwald-Hartwig Amination

| Ligand Name | Abbreviation | Key Features |

|---|---|---|

| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | XPhos | Sterically hindered, effective for a broad range of substrates. acs.org |

| (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos | Electron-rich, provides high yields. acs.org |

| [1,1'-Bis(diphenylphosphino)ferrocene] | dppf | Bidentate ligand, effective for primary amines. wikipedia.org |

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include even challenging substrates like aryl chlorides. wikipedia.org This methodology offers a significant advantage over classical methods by providing a more efficient and general route to a diverse array of N-arylpiperazines. researchgate.net

Reductive Amination Pathways

Reductive amination provides an alternative and powerful strategy for the synthesis of this compound and its derivatives. youtube.comlibretexts.org This method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com To synthesize this compound, one could envision reacting a suitably substituted aminobenzaldehyde or aminoketone with 1-ethylpiperazine, followed by reduction.

A key advantage of this approach is the ability to perform the reaction in a single pot, mixing the carbonyl compound, the amine, and a selective reducing agent together. youtube.com Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting carbonyl compound but is effective in reducing the intermediate imine. libretexts.orglibretexts.org

The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines, making it a valuable tool for creating more complex and highly substituted aniline derivatives. youtube.com For example, starting with a primary amine and a ketone will yield a secondary amine. youtube.com

Multi-Component Reactions for Substituted Aniline Construction

Multi-component reactions (MCRs), where three or more starting materials come together in a single reaction vessel to form a complex product, offer a highly efficient approach to constructing substituted anilines. nih.govorganic-chemistry.org These reactions are characterized by high atom economy and step economy, as they minimize the need for intermediate purification steps. nih.gov

While a direct MCR for this compound is not explicitly detailed, various MCRs can be employed to build the substituted aniline core, which could then be further functionalized. For example, a three-component reaction of an acetone (B3395972) derivative, an amine, and a 1,3-diketone can lead to the formation of meta-substituted anilines. rsc.org Another approach involves the reaction of methylvinyl ketones, N-acylpyridinium salts, and amines to generate meta-substituted anilines. rsc.org These methods provide access to aniline structures that may be difficult to obtain through traditional synthetic routes. rsc.org

The development of novel MCRs continues to be an active area of research, with the potential to streamline the synthesis of complex molecules like the derivatives of this compound. organic-chemistry.org

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like derivatives of this compound, the use of protecting groups is often essential. organic-chemistry.orgwikipedia.org Protecting groups are temporary modifications of a functional group to prevent it from reacting under certain conditions. organic-chemistry.org For instance, the aniline nitrogen is nucleophilic and may interfere with reactions at other sites in the molecule. organic-chemistry.org

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be selectively removed under acidic or hydrogenolysis conditions, respectively. libretexts.org The choice of protecting group is critical and must be stable to the subsequent reaction conditions while being easily removable without affecting other parts of the molecule. organic-chemistry.org

An important concept in protecting group chemistry is orthogonality, which allows for the selective deprotection of one group in the presence of others. organic-chemistry.org This strategy is particularly valuable when multiple functional groups require protection during a synthetic sequence. oup.com

Table 2: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis libretexts.org |

| Acetyl | Ac | Basic or acidic hydrolysis wikipedia.org |

Advanced Synthetic Techniques in this compound Chemistry

Beyond the fundamental strategies, advanced synthetic techniques are continually being developed to improve the efficiency and scope of N-arylpiperazine synthesis. These include the use of novel catalyst systems for cross-coupling reactions, the development of new multi-component reactions, and the application of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields. For example, palladium-catalyzed methodologies under aerobic conditions have been developed for the efficient synthesis of arylpiperazines. organic-chemistry.org Furthermore, the use of microwave irradiation has been shown to accelerate Suzuki coupling reactions in the synthesis of related phthalazine (B143731) derivatives. researchgate.net These advanced techniques are crucial for the rapid and efficient production of libraries of this compound derivatives for various research applications.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.orgmedcraveonline.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those containing piperazine and aniline moieties. nih.govnih.gov

For instance, the synthesis of quinoline (B57606) derivatives, which can be analogous in synthetic strategy, has been shown to be significantly more efficient under microwave irradiation. nih.gov In one study, the reaction time for the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride (B1165640) and aniline was reduced from 2 hours to just 20 minutes, with a comparable yield of 70.21%, by utilizing microwave heating. medcraveonline.com Similarly, the synthesis of quinoline thiosemicarbazones endowed with a piperidine (B6355638) moiety was achieved in excellent yields within 3-5 minutes using microwave assistance, a significant improvement over conventional heating methods. mdpi.com These examples highlight the potential of microwave-assisted synthesis to provide a more efficient and cost-effective route for producing this compound and its derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione | 2 hours, 70% yield | 20 minutes, 70.21% yield | medcraveonline.com |

| Synthesis of quinoline thiosemicarbazones | 0.5-2 hours, lower yields | 3-5 minutes, excellent yields | mdpi.com |

| Synthesis of 3,4-dihydro-2H-benzo[b] medcraveonline.comresearchgate.netoxazines | Longer reaction time, lower yields | 3-5 minutes, higher yields | arkat-usa.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of synthesizing this compound and its derivatives, these principles can be applied by choosing environmentally benign solvents, reducing reaction times, and minimizing waste.

Microwave-assisted synthesis itself aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. nih.gov Furthermore, the use of catalysts can enhance reaction efficiency, thereby reducing the amount of reagents needed and waste produced. For example, the use of cetyltrimethylammonium bromide (CTAB) as a catalyst in the nucleophilic aromatic substitution for the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes in polyethylene (B3416737) glycol-400 (PEG-400) demonstrates a greener approach. mdpi.com

Derivatization Strategies for this compound Analogues

The versatility of the this compound scaffold allows for extensive derivatization to create a library of analogues with diverse chemical properties and biological activities. researchgate.netchemimpex.com

Modification of the Piperazine Moiety

The piperazine ring is a common feature in many biologically active compounds due to its ability to improve pharmacokinetic properties. nih.gov Modifications to the ethyl group on the piperazine nitrogen can significantly influence the compound's properties. For example, replacing the ethyl group with other alkyl or aryl substituents can alter the molecule's lipophilicity and steric profile. The synthesis of various N-substituted piperazine derivatives has been explored, demonstrating the feasibility of introducing a wide range of functional groups at this position. semanticscholar.orgresearchgate.net

Substitution on the Aniline Ring

The aniline ring of this compound provides another site for modification. Substituents can be introduced onto the aromatic ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of 2-(4-methylpiperazin-1-yl)aniline involves the reaction of p-nitroaniline with 1-(4-methylpiperazine)ethanone, followed by reduction, indicating a viable route for introducing substituents onto the aniline ring. The position of the piperazine group on the aniline ring can also be varied, leading to isomers such as 2-(4-ethylpiperazin-1-yl)aniline (B181109) and 3-(4-ethylpiperazin-1-yl)aniline, each with potentially different biological activities. uni.luuni.lu

Formation of Complex Molecular Architectures (e.g., Pyrimidine (B1678525), Indazole scaffolds)

The aniline functional group of this compound serves as a versatile handle for the construction of more complex heterocyclic systems.

Pyrimidine Scaffolds: Pyrimidine-containing compounds are of great interest in medicinal chemistry, with many approved drugs featuring this heterocyclic core. nih.gov The amino group of this compound can be used as a nucleophile in condensation reactions to form pyrimidine rings. For instance, substituted 4-aminopyrimidines can be synthesized by reacting β-cyanoenolates with amidine hydrochlorides or by the condensation of substituted benzoylacetonitriles with ureas. nih.gov These methods could be adapted to incorporate the this compound moiety into a pyrimidine scaffold. A common strategy for synthesizing pyrimidine-based kinase inhibitors involves the reaction of an aniline derivative with a chloropyrimidine. nih.gov

Indazole Scaffolds: Indazoles are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of indazole derivatives can be achieved through various methods, including the [3+2] annulation of arynes and hydrazones or the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. organic-chemistry.org The aniline group of this compound can be a key starting material for these transformations. For example, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a straightforward route to indazoles. organic-chemistry.org Additionally, the synthesis of 4-[4-(1H-indol-3-yl)butyl]piperazines has been investigated, showcasing the potential for building complex indole-based structures from piperazine-containing precursors. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

In a ¹H NMR spectrum of 4-(4-Ethylpiperazin-1-yl)aniline, distinct signals, or resonances, are expected for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.5 - 7.5 | Multiplets | 4H |

| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |

| Piperazine (B1678402) (ring CH₂) | 2.8 - 3.2 | Multiplet | 4H |

| Piperazine (ring CH₂) | 2.4 - 2.8 | Multiplet | 4H |

| Ethyl (CH₂) | 2.3 - 2.6 | Quartet | 2H |

| Ethyl (CH₃) | 1.0 - 1.3 | Triplet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Piperazine C-N | 45 - 55 |

| Ethyl CH₂ | 50 - 60 |

| Ethyl CH₃ | 10 - 15 |

Note: These are estimated ranges and can be influenced by the specific electronic effects within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak, confirming the molecular weight of the compound (C₁₂H₁₉N₃, Molecular Weight: 205.30 g/mol ).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to confirm the purity of this compound and to analyze any potential impurities or degradation products. The retention time from the LC would provide a characteristic identifier, while the MS would confirm the molecular weight of the eluting components.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

Expected IR Absorption Bands:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic (Ethyl, Piperazine) | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium to Strong |

| Amine | N-H Bend | 1580 - 1650 | Medium |

| Aliphatic (Ethyl, Piperazine) | C-H Bend | 1350 - 1480 | Medium |

| Aromatic Amine | C-N Stretch | 1250 - 1360 | Strong |

| Aliphatic Amine (Piperazine) | C-N Stretch | 1020 - 1250 | Medium |

These characteristic absorption bands would collectively confirm the presence of the aniline (B41778), ethyl, and piperazine moieties within the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption of light. upenn.edu

The molecule this compound contains two primary chromophores: the aniline moiety and the saturated ethylpiperazine ring. The aniline portion, consisting of a benzene (B151609) ring substituted with an amino group (-NH₂), contains both π electrons in the aromatic ring and non-bonding (n) electrons on the nitrogen atom. researchgate.net This allows for two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. libretexts.org For the parent aniline molecule, a strong absorption band corresponding to this transition is observed around 230 nm. researchgate.net

n → π* (n to pi-star) transitions: This transition involves promoting a non-bonding electron from the nitrogen atom of the amino group into a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.orgupenn.edu In aniline, this transition results in an absorption band around 285 nm. researchgate.net

The ethylpiperazine group, while lacking π electrons itself, contains nitrogen atoms with non-bonding electrons. These can participate in n → σ* transitions, which typically occur at shorter wavelengths (175-200 nm) and are often outside the range of standard laboratory spectrophotometers. upenn.edu However, the ethylpiperazinyl group acts as an auxochrome, a substituent that can modify the absorption characteristics of the main chromophore. Its electron-donating nature can influence the energy levels of the aniline system, potentially causing a shift in the λmax (wavelength of maximum absorbance) of the π → π* and n → π* transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore/Functional Group | Expected Wavelength Region |

|---|---|---|

| π → π* | Aniline Ring | ~230 nm (strong intensity) |

| n → π* | Aniline Amino Group | ~285 nm (weaker intensity) |

| n → σ* | Piperazine Nitrogen Atoms | < 200 nm |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 1-ethylpiperazinium and 1-methylpiperazinium salts, provides significant insight into the expected structural features. nih.gov In these related compounds, the piperazine ring consistently adopts a stable chair conformation. It is expected that the piperazine ring in this compound would also exhibit this conformation.

Table 2: Typical Parameters Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Example Data (from 1-ethylpiperazinium 3,5-dinitrobenzoate (B1224709) nih.gov) |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | The set of symmetry operations that describe the crystal's structure. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | a = 14.15 Å, b = 7.15 Å, c = 15.01 Å, β = 111.41° |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | N/A |

| Molecular Conformation | The spatial arrangement of atoms (e.g., chair conformation of the piperazine ring). | N/A |

The solid-state structure of a molecular crystal is governed by a network of intermolecular interactions that dictate how individual molecules pack together. rsc.org X-ray crystallography reveals the nature and geometry of these interactions, which include strong hydrogen bonds and weaker van der Waals forces. rsc.orgresearchgate.net

For this compound, several key intermolecular interactions are expected to define its crystal packing:

Hydrogen Bonding: The primary amino group (-NH₂) on the aniline ring is a potent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atoms of the piperazine ring of neighboring molecules. Studies on similar piperazinium salts show that N-H···O hydrogen bonds are the primary force linking cations and anions into layers and sheets, which then form a three-dimensional network. nih.gov A similar layered structure stabilized by N-H···N bonds would be anticipated for this compound.

C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor. Hydrogen atoms attached to the ethyl and piperazine groups of an adjacent molecule can interact with the face of the phenyl ring, contributing to the stability of the crystal lattice.

Other Weak Interactions: Additional stabilization is likely provided by weaker C-H···O and C-H···N interactions, which have been shown to be significant in the packing of other arylpiperazine derivatives. nih.govresearchgate.net Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often reveals that a significant portion of the crystal packing is controlled by numerous weak contacts like H···H, C···H, and N···H interactions. mdpi.com

The collective effect of these interactions determines the final crystal architecture, influencing physical properties such as melting point and solubility. The crystal structure of related piperazinium salts is built up of organic layers formed by strong connections between molecules via hydrogen bonds, with these layers being linked through further interactions to form a three-dimensional network. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations for 4-(4-Ethylpiperazin-1-yl)aniline provide fundamental information about its geometry, orbital energies, and charge distribution. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netnih.gov

Optimization of Molecular Geometry

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation, which corresponds to a minimum on the potential energy surface. ajchem-a.comscispace.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound until the forces on each atom are minimized. The resulting optimized structure provides a realistic three-dimensional representation of the molecule. For the aniline (B41778) portion, the geometry would reflect a planar or near-planar arrangement of the benzene (B151609) ring, while the ethylpiperazine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (aromatic) | Bond lengths within the benzene ring | ~1.39 - 1.41 Å |

| C-N (aniline) | Bond length between the ring and the amino group | ~1.40 Å |

| C-N (piperazine) | Bond length between the ring and the piperazine (B1678402) nitrogen | ~1.38 Å |

| N-C (piperazine) | Bond lengths within the piperazine ring | ~1.46 Å |

| C-N-C (piperazine) | Bond angle within the piperazine ring | ~110° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and can be more easily polarized, which is often associated with enhanced nonlinear optical (NLO) properties. ajchem-a.com The introduction of the ethylpiperazinyl group, an electron-donating substituent, would be expected to raise the HOMO energy and influence the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. rsc.org

Table 2: Representative FMO Data from DFT Calculations

| Parameter | Description | Typical Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netwolfram.com It illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would show a significant negative potential (red or yellow) around the nitrogen atoms of both the aniline and piperazine moieties, highlighting them as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the aniline's amino group (-NH₂) would exhibit a positive potential (blue), making them potential hydrogen bond donors.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of a localized Lewis structure, going beyond the delocalized picture of molecular orbitals. wikipedia.org It examines charge transfer, hybridization, and intramolecular interactions. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu This value indicates the stabilization energy resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. wisc.edu

In this compound, significant interactions would include the delocalization of the lone pair electrons from the aniline nitrogen (n) into the antibonding orbitals (π) of the benzene ring. This n → π interaction is characteristic of aniline and its derivatives and contributes to the molecule's electronic stability and reactivity. researchgate.net NBO analysis can also reveal hyperconjugative interactions involving C-H and C-C bonds that further stabilize the molecular structure. wisc.edu

Table 3: Hypothetical NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N, aniline) | π* (C-C, aromatic) | High | Resonance stabilization |

| σ (C-H) | σ* (C-C) | Low to Moderate | Hyperconjugation |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.gov This method is invaluable in drug discovery and materials science for predicting the properties of new compounds, thereby saving time and resources. nih.gov

Descriptor Selection and Calculation

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov For this compound, a wide array of descriptors can be calculated using specialized software. nih.gov These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, atom counts, connectivity indices).

3D Descriptors: Dependent on the 3D conformation (e.g., surface area, volume, steric parameters).

Quantum Chemical Descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like multiple linear regression (MLR) or machine learning algorithms to eliminate redundant or irrelevant variables. nih.gov

Table 4: Relevant Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Balaban J index | Degree of branching of the molecular skeleton |

| Geometrical | Molecular Surface Area (VSA) | Molecular shape and size |

| Electrostatic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

Statistical Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of robust QSAR models relies on the careful selection of molecular descriptors and rigorous statistical validation.

For classes of compounds that include the piperazine scaffold, such as aryl alkanol piperazine and keto piperazine derivatives, various statistical methods are employed to develop and validate QSAR models. tandfonline.comresearchgate.net These often involve multiple linear regression (MLR), genetic function approximation (GFA), and other machine learning techniques to build the models. tandfonline.com

The validation of these models is a critical step to ensure their predictive power. Common validation techniques include:

Internal Validation: Cross-validation techniques like the leave-one-out (LOO) method are used to assess the model's robustness and predictive ability within the training set. researchgate.net

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. researchgate.net

Statistical Parameters: Several statistical metrics are used to gauge the quality of the QSAR model.

| Statistical Parameter | Description | Typical Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive power of the model, calculated using cross-validation. | > 0.5 |

| r²_pred (Predictive r² for external set) | Measures the predictive power of the model for an external test set. | > 0.5 |

These statistical models, once validated, can be instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through QSAR, allows for the estimation of the biological activity of novel compounds based on their molecular structure. For instance, QSAR models have been successfully developed for arylpiperazine derivatives to predict their antidepressant activities by correlating molecular descriptors with their ability to inhibit the reuptake of serotonin (B10506) (5-HT) and noradrenaline (NA). tandfonline.com

In such studies, descriptors are calculated to quantify various aspects of the molecule's structure. These can include:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Electronic descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons. tandfonline.com

Quantum chemical descriptors: These provide detailed information about the electronic properties of the molecule.

By identifying the key descriptors that influence biological activity, these models can guide the design of more potent and selective compounds. For example, a QSAR model might reveal that increasing the lipophilicity or altering the electronic properties of a specific part of the this compound scaffold could enhance its desired biological effect. The insights gained from these predictive models are valuable for lead optimization in drug discovery. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. nih.gov This method is crucial for understanding the potential mechanism of action of a compound and for designing new molecules with improved binding affinity.

For derivatives of 4-anilinoquinazoline (B1210976), which share structural similarities with this compound, molecular docking studies have been used to investigate their binding modes within the active sites of protein kinases like EGFR and VEGFR2. bldpharm.com These simulations can reveal key interactions, such as:

Hydrogen bonds: These are crucial for the specific recognition between the ligand and the target.

Pi-pi stacking: Interactions between aromatic rings of the ligand and the protein.

The results of docking studies are often expressed as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. For example, in a study of 4-anilinoquinazoline derivatives, the compound with the best cytotoxic activity also showed favorable binding energies in docking simulations. bldpharm.com

Table of Docking-Related Data for a 4-Anilinoquinazoline Derivative

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Binding Energy (kcal/mol) | -6.39 |

| Inhibition Constant (µM) | 20.67 |

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Binding Energy (kcal/mol) | -8.24 |

| Inhibition Constant (µM) | 0.9 |

This data is for a representative 4-anilinoquinazoline derivative and illustrates the type of information obtained from docking studies. bldpharm.com

By visualizing the docked pose of a ligand like a derivative of this compound, medicinal chemists can make rational modifications to the structure to enhance its interactions with the target, leading to the development of more effective therapeutic agents.

Computational Prediction of Reactivity and Selectivity

The reactivity and selectivity of a molecule can be predicted using methods based on quantum mechanics, particularly Density Functional Theory (DFT). mdpi.com These methods allow for the calculation of various electronic properties that govern how a molecule will behave in a chemical reaction.

For aromatic systems containing nitrogen, like the aniline and piperazine rings in this compound, DFT can be used to calculate reactivity descriptors such as:

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule.

Local Softness and Hardness: These concepts help in predicting the reactivity of different atomic sites within the molecule.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Impact of Substituents on Biological Potency and Selectivity

The 4-(4-ethylpiperazin-1-yl)aniline scaffold offers multiple points for substitution, allowing for the fine-tuning of a molecule's pharmacological profile. These positions include the aniline (B41778) ring, the amino group of the aniline, and the ethyl group on the piperazine (B1678402) ring.

Substitutions on the Aniline Ring:

Modifications to the aniline ring can significantly influence binding affinity and selectivity. In the context of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), the aniline moiety often interacts with the hinge region of the kinase domain. The introduction of small, lipophilic substituents, such as halogens (-F, -Cl), at the meta or para positions of the aniline ring has been shown to enhance inhibitory activity. nih.govmdpi.com For instance, in a series of 4-anilino-quinazoline derivatives, the presence of a chloro-substituent in the meta position of the aniline residue increased the inhibitory activity toward both EGFR and VEGFR2. mdpi.com Conversely, ortho-substitution on the aniline ring often leads to a decrease in potency, potentially due to steric hindrance that disrupts the optimal binding conformation. nih.gov

Modifications of the Piperazine and Ethyl Groups:

The piperazine ring and its N-ethyl group are crucial for establishing favorable pharmacokinetic properties and can also contribute to target engagement. The basic nitrogen of the piperazine ring often improves aqueous solubility and can form key hydrogen bonds or salt bridges with acidic residues in a protein's binding pocket. The replacement of the piperazine ring with other cyclic amines, such as morpholine (B109124) or piperidine (B6355638), has been observed to result in less potent EGFR inhibitors. mdpi.com

The N-ethyl group itself can be subject to modification to optimize potency and selectivity. In some cases, replacing the ethyl group with other alkyl groups or functionalized chains can lead to improved interactions with the target protein. Studies on related N-arylpiperazine derivatives have shown that the nature of the substituent on the piperazine nitrogen can be critical for activity. For example, in a series of antimycobacterial agents, the presence of a lipophilic 4'-F atom or 3'-CF3 group within the salt-forming part of N-arylpiperazine conjugates was noted. mdpi.com

The following table summarizes the general impact of substituents on the biological activity of compounds containing the arylpiperazine motif, based on findings from related series of compounds.

| Modification Site | Substituent | General Impact on Activity | Reference |

| Aniline Ring (meta position) | Small, lipophilic groups (e.g., -Cl) | Increased inhibitory activity (EGFR/VEGFR2) | mdpi.com |

| Aniline Ring (ortho position) | General substituents | Decreased potency | nih.gov |

| Piperazine Ring | Replacement with morpholine or piperidine | Decreased inhibitory activity (EGFR) | mdpi.com |

| Piperazine N-substituent | Varies (e.g., modified alkyl chains) | Can be optimized for specific targets | mdpi.com |

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement, or conformation, of the this compound moiety is a critical determinant of its biological activity. The key conformational features include the orientation of the aniline ring relative to the piperazine ring and the puckering of the piperazine ring itself.

Studies on 1-arylpiperazines have revealed that the conformational behavior is largely governed by the electronic effects of substituents on the aryl ring. capes.gov.br The presence of electron-withdrawing substituents on the aryl group tends to promote a more coplanar orientation between the aryl and piperazine rings. This is due to increased conjugation between the lone pair of electrons on the anilino nitrogen and the pi-electron system of the aryl ring. capes.gov.br In contrast, electron-releasing substituents on the aryl ring can reduce the energy barrier between a coplanar and a perpendicular orientation. capes.gov.br

For this compound, the aniline ring is electron-rich due to the amino group, which would suggest a lower preference for a strictly coplanar arrangement. However, when incorporated into a larger molecule that binds to a specific target, the bioactive conformation is the one that best fits the binding site. Molecular docking studies of various N-arylpiperazine derivatives have shown that the piperazine ring typically adopts a chair conformation, which is its most stable form. nih.gov The orientation of the aryl group is then dictated by the interactions with the protein target.

In many kinase inhibitors, the aniline portion of the scaffold acts as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase. The piperazine ring and its substituent often extend into a more solvent-exposed region, where they can be modified to enhance solubility and selectivity.

Design Principles for Optimized Analogues

The this compound scaffold is a valuable starting point for the design of optimized analogues with improved potency, selectivity, and pharmacokinetic profiles. Several key design principles have emerged from its application in drug discovery.

One of the primary reasons for incorporating the piperazine moiety is to enhance the physicochemical properties of a drug candidate. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally increases water solubility and can improve bioavailability. nih.gov This is a common strategy to render otherwise lipophilic molecules more drug-like.

Furthermore, the conformational properties of the arylpiperazine linkage can be exploited. By introducing conformational constraints, such as incorporating the piperazine into a more rigid ring system, it is possible to lock the molecule into its bioactive conformation, which can lead to an increase in potency and selectivity. nih.govcapes.gov.br

Enhancing Pharmacokinetic Properties: Leveraging the piperazine ring to improve solubility and bioavailability. nih.gov

Optimizing Target Interactions: Modifying the aniline ring and N-ethyl group to maximize binding affinity and selectivity. nih.govmdpi.com

Hybrid Drug Design: Combining the scaffold with other pharmacophores to create novel chemical entities with desired biological activities. nih.govresearchgate.net

Conformational Restriction: Introducing rigidity to favor the bioactive conformation and improve potency. nih.govcapes.gov.br

These principles underscore the utility of the this compound moiety as a privileged scaffold in modern medicinal chemistry.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold in Pharmaceutical Development

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for designing a wide range of therapeutic agents. The benzisoxazole scaffold is one such example of a privileged structure. mdpi.com The phenylpiperazine moiety, the core of 4-(4-Ethylpiperazin-1-yl)aniline, is widely regarded as another such privileged structure. Its prevalence in compounds targeting diverse enzymes and receptors underscores its importance in pharmaceutical development. Researchers utilize this scaffold to build libraries of compounds for screening against various diseases, including cancer, central nervous system disorders, and microbial infections.

The utility of the phenylpiperazine core lies in its physicochemical properties and its ability to be readily modified. The piperazine (B1678402) ring can adopt a stable chair conformation, and its two nitrogen atoms offer distinct points for chemical substitution. The nitrogen atom distal to the phenyl ring, occupied by an ethyl group in the title compound, can be readily altered to modulate properties like basicity, solubility, and receptor affinity. The aniline (B41778) group provides another site for modification, allowing for the extension of the molecule to interact with specific pockets in target proteins. This inherent versatility has made this compound and its analogs recurring motifs in the discovery of novel drugs.

**6.2. Investigation of Biological Activities

The this compound scaffold has been incorporated into numerous investigational compounds, demonstrating a broad spectrum of biological activities.

Derivatives incorporating the phenylpiperazine structure have been a significant focus of anticancer research, targeting various hallmarks of cancer.

One strategy involves the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes like c-MYC, which can prevent their expression. nih.gov A library of derivatives based on 4-(piperazin-1-yl)aniline was constructed to identify molecules capable of stabilizing c-MYC G-quadruplex DNA. nih.gov

Another major area of investigation is the inhibition of receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival. researcher.life

VEGFR-2 Inhibition : A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and showed potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org One dihalogenated derivative displayed a cytotoxic IC50 value of 2.73 µM against the T-47D breast cancer cell line, and two other compounds showed VEGFR-2 inhibitory activity comparable to the drug sorafenib. rsc.org

MERTK Inhibition : Mer-tyrosine kinase (MERTK) is another promising cancer target involved in cell survival. researchgate.net A hybrid drug design approach combining pyrrolo[2,1-f] nih.govrsc.orgtriazine and a modified aniline moiety led to potent MERTK inhibitors. researchgate.net The lead compound, IK5, showed significant cytotoxicity with IC50 values of 0.36 µM, 0.42 µM, and 0.80 µM against A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast) cancer cells, respectively. researchgate.net

Other targeted approaches include:

PARP Inhibition : Novel thiouracil amide compounds containing a substituted piperazine were developed to target Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair. Compound 5e was effective against human breast cancer cells (IC50 of 18 μM) and was shown to inhibit PARP1 activity, enhance PARP1 cleavage, and increase markers of apoptosis.

mTOR Inhibition : The mTOR signaling pathway is frequently hyperactivated in cancer. Medicinal chemistry efforts led to the discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one, a potent and selective mTOR inhibitor built upon a substituted phenylpiperazine core.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Derivative Class | Target | Cancer Cell Line(s) | Key Findings | Citations |

|---|---|---|---|---|

| Quinolinyl-piperazine-acetamides | VEGFR-2 | T-47D (Breast) | Dihalogenated derivative IC50 = 2.73 µM; others showed VEGFR-2 inhibition comparable to sorafenib. | rsc.org |

| Pyrrolo[triazine]-aniline hybrids | MERTK | A549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast) | Compound IK5 showed IC50 values of 0.36 µM (A549), 0.42 µM (MCF-7), and 0.80 µM (MDA-MB-231). | researchgate.net |

| Thiouracil-piperazine-ethanones | PARP1 | MCF-7 (Breast) | Compound 5e IC50 = 18 µM; inhibited PARP1 catalytic activity and enhanced apoptosis markers. | |

| Benzonaphthyridinones | mTOR | Not specified | Identified as a highly potent and selective mTOR inhibitor. | |

| Piperazine-tethered bergenin (B1666849) hybrids | Not specified | Tongue and Oral Cancer | Compounds 5a, 5c, 10f, and 13o showed potent cytotoxic activity. |

The piperazine scaffold is integral to many CNS-active agents. Research has demonstrated the potential of its derivatives in treating psychiatric disorders like anxiety and depression.

A study focused on the design and synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) revealed significant neuropharmacological activity. In mouse models, LQFM192 demonstrated both anxiolytic-like and antidepressant-like effects. Further investigation into its mechanism suggested that its anxiolytic activity is mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant effect appears to be mediated through the serotonergic system.

Furthermore, the 4-methylpiperazin-1-yl moiety, a close analog of the ethyl-substituted compound, is a key component of 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b]benzoxazepine (JL13), a compound developed as a potential antipsychotic drug. Its efficacy has been tested in animal models of schizophrenia, indicating the scaffold's relevance in targeting complex CNS disorders.

The versatility of the piperazine scaffold extends to antimicrobial research. In a search for new agents to combat infectious diseases, hybrids of pyridobenzoxazepine containing a piperazine linker were synthesized and evaluated. Several of these compounds demonstrated notable antimicrobial efficacy.

Specifically, hybrids 4c and 4d showed exceptional activity against the bacterium Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.59 to 10.30 μM. The same compounds also displayed superior antifungal activity against Fusarium oxysporum (MICs of 3.25 and 4.89 μM), proving more potent than the standard antifungal drug fluconazole (B54011) (MIC = 3.83 μM) in one case.

Developing agents that can protect healthy tissues from the damaging effects of ionizing radiation is a critical area of research. While studies specifically on this compound were not identified, research into the broader class of piperazine derivatives has shown significant promise.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized as potential radioprotective agents. nih.govresearcher.life Several of these compounds were found to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govresearcher.life In one study, compound 8, which links two 1-(2-hydroxyethyl)piperazine moieties, was highlighted as a promising candidate due to its radioprotective effect on cell survival in vitro and its ability to enhance the 30-day survival of mice after whole-body irradiation (though the increase was not statistically significant). nih.govresearcher.life A second-generation study identified compound 6 as a lead candidate, offering a superior balance of safety and efficacy compared to the standard radioprotector amifostine. rsc.org This compound significantly mitigated DNA damage as measured by the dicentric chromosome assay. rsc.org

Table 2: Radioprotective Activity of Selected Piperazine Derivatives

| Derivative | Model System | Key Findings | Citations |

|---|---|---|---|

| 1-(2-hydroxyethyl)piperazine derivatives (general) | Human cells | Protected against radiation-induced apoptosis with low cytotoxicity. | nih.govresearcher.life |

| Compound 8 (bis-1-(2-hydroxyethyl)piperazine) | Human cells, Mice | Showed radioprotective effect in vitro and increased mouse survival post-irradiation. | nih.govresearcher.life |

| Compound 6 (1-(2-hydroxyethyl)piperazine derivative) | MOLT-4 cells, PBMCs | Demonstrated significant radioprotective effects with minimal cytotoxicity; reduced DNA damage. | rsc.org |

Enzyme and Receptor Target Modulation

The diverse biological activities of this compound derivatives are a direct result of their ability to interact with and modulate a wide array of specific enzymes and receptors. This targeted modulation is the basis of their therapeutic potential.

In oncology, these derivatives have been engineered to inhibit key enzymes that drive cancer progression. As detailed previously, these include receptor tyrosine kinases like VEGFR-2 and MERTK, DNA repair enzymes like PARP1, and critical cell growth regulators like mTOR. rsc.orgresearchgate.net The phenylpiperazine scaffold serves as an anchor, positioning functional groups to interact with the ATP-binding sites or other allosteric sites on these enzymes.

In neuropharmacology, the targets are primarily receptors involved in neurotransmission. The anxiolytic and antidepressant effects of the derivative LQFM192 are achieved through its interaction with the serotonergic system and the benzodiazepine binding site on the GABAA receptor. The antipsychotic potential of the compound JL13 suggests interactions with dopaminergic and/or serotonergic receptors, which are common targets for such drugs.

Table 3: Summary of Enzymes and Receptors Modulated by Phenylpiperazine Derivatives

| Target Class | Specific Target | Therapeutic Area | Derivative Example | Citations |

|---|---|---|---|---|

| Enzymes | ||||

| Tyrosine Kinase | VEGFR-2 | Anticancer | Quinolinyl-piperazines | rsc.org |

| Tyrosine Kinase | MERTK | Anticancer | Pyrrolo[triazine]-aniline hybrids | researchgate.net |

| Kinase | mTOR | Anticancer | Benzonaphthyridinones | |

| DNA Repair | PARP1 | Anticancer | Thiouracil-piperazines | |

| Receptors | ||||

| Ligand-gated ion channel | GABAA Receptor (Benzodiazepine site) | Neuropharmacology (Anxiolytic) | LQFM192 | |

| G-protein coupled receptor | Serotonin (B10506) Receptors | Neuropharmacology (Anxiolytic, Antidepressant) | LQFM192 | |

| Other | ||||

| Nucleic Acid Structure | c-MYC G-quadruplex DNA | Anticancer | 4-(piperazin-1-yl)aniline derivatives | nih.gov |

Kinase Inhibition Studies (e.g., FLT3, PDGFRα, Kit, ALK, c-Met, EGFR, DDR)

The this compound core is a prominent feature in numerous kinase inhibitors, a class of drugs that block the action of protein kinases. Dysregulation of kinase activity is a common hallmark of cancer, making these enzymes attractive therapeutic targets.

Derivatives of this compound have demonstrated inhibitory activity against a spectrum of kinases. For instance, a derivative incorporating this moiety, AKE-72, has been identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I mutant, with an IC50 value of 9 nM. The ethylpiperazine group in these derivatives often plays a key role in establishing favorable interactions within the ATP-binding pocket of the target kinase.

While direct inhibitory data for the parent compound this compound against all the listed kinases is not extensively documented in publicly available research, the prevalence of this scaffold in potent kinase inhibitors underscores its importance. For example, the 4-anilinoquinazoline (B1210976) structure, which can be seen as related to the aniline portion of the compound, is a well-established pharmacophore for EGFR inhibitors. nih.govmdpi.com Similarly, the piperazine ring is a common feature in many kinase inhibitors, contributing to properties like solubility and target engagement. nih.govmedchemexpress.com

Research on discoidin domain receptor (DDR) inhibitors has also utilized the (4-ethylpiperazin-1-yl)methyl moiety to enhance the physicochemical properties and antiproliferative potency of compounds. frontiersin.org Specifically, DDR1-IN-1, a potent and selective inhibitor of DDR1 with an IC50 of 105 nM, features a related structural component. nih.gov

The following table summarizes the inhibitory activities of various derivatives containing the this compound or a closely related scaffold against several kinases.

| Kinase Target | Derivative/Related Compound | IC50 (nM) | Reference |

|---|---|---|---|

| BCR-ABL (T315I) | AKE-72 | 9 | - |

| DDR1 | DDR1-IN-1 | 105 | nih.gov |

| DDR2 | DDR1-IN-1 | 413 | nih.gov |

| EGFR | 4-(3-chloroanilino)quinazoline | ~20 | nih.gov |

| c-Met | c-Met inhibitor 1 | 10 | utoronto.ca |

G-Quadruplex DNA Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich regions of DNA and RNA. wur.nl These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, making them promising targets for anticancer therapies. nih.govmdpi.com The stabilization of G4 structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes. nih.gov

While direct studies on this compound for G-quadruplex stabilization are not prominent in the available literature, research on the closely related analog, 4-(4-methylpiperazin-1-yl)aniline, has shown its potential as a G-quadruplex stabilizing agent. nih.govresearchgate.net This suggests that the core anilino-piperazine scaffold has the structural requirements to interact with and stabilize G4 structures. The general mechanism of G4 stabilization by small molecules often involves π-π stacking interactions with the planar G-quartets and binding to the grooves or loops of the G4 structure. nih.gov

Neurotransmitter Receptor Interactions

The piperazine moiety is a well-known pharmacophore in a multitude of compounds targeting the central nervous system, particularly neurotransmitter receptors. medchemexpress.commdpi.com Derivatives of piperazine have been shown to interact with a variety of receptors, including those for serotonin, dopamine (B1211576), and acetylcholine. ijrrjournal.comnih.gov

A study on (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives, which share the 4-ethylpiperazine core with the subject compound, has demonstrated neuroprotective properties. nih.gov These derivatives were found to protect neuronal cells against beta-amyloid-induced toxicity and inhibit the neurotoxic effects of glutamate. nih.gov This suggests a potential mechanism of action involving the modulation of glutamate-induced neurotoxicity. nih.gov While this points to the potential for the this compound scaffold to be developed into neurologically active agents, direct binding studies of the parent compound on specific neurotransmitter receptors are not extensively reported.

Mechanism of Action Elucidation within Biological Systems

In the context of oncology, derivatives of this compound primarily exert their effects through the inhibition of specific protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. mdpi.comnih.govnih.gov For example, as kinase inhibitors, they can block the phosphorylation cascade that drives tumor growth. mdpi.com The ethylpiperazine group often contributes to the binding affinity and selectivity of these inhibitors.

Another potential anticancer mechanism for compounds with this scaffold is the stabilization of G-quadruplex DNA structures. researchgate.net By stabilizing these structures in the promoter regions of oncogenes or in telomeres, these molecules can interfere with transcription and the immortalization of cancer cells. nih.gov

In the realm of neuropharmacology, derivatives containing the 4-ethylpiperazine moiety have been shown to exhibit neuroprotective effects. nih.gov The proposed mechanism involves the mitigation of glutamate-induced neurotoxicity, which is a key factor in the progression of neurodegenerative diseases. nih.gov

Preclinical Development and Therapeutic Potential

The this compound scaffold has been integral to the preclinical development of numerous therapeutic candidates. Its favorable physicochemical properties, often imparted by the piperazine ring, such as improved solubility and oral bioavailability, make it an attractive component in drug design. nih.govmedchemexpress.com

In oncology, several kinase inhibitors containing this or a closely related moiety have advanced into preclinical and even clinical studies. The development of these compounds often involves optimizing the substituents on the aniline and piperazine rings to achieve the desired potency, selectivity, and pharmacokinetic profile. Preclinical studies of such derivatives have demonstrated significant tumor growth inhibition in various cancer models.

The neuroprotective effects observed with (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives suggest a therapeutic potential for this chemical entity in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Further preclinical development would be necessary to explore this potential fully.

The broad range of biological activities associated with derivatives of this compound highlights its significance as a versatile scaffold in medicinal chemistry with considerable therapeutic potential across different disease areas.

Advanced Materials Science Applications

Utilization as Intermediates in Polymer Synthesis

The bifunctional nature of 4-(4-Ethylpiperazin-1-yl)aniline, possessing a primary aromatic amine, renders it a valuable monomer for polymerization reactions. It can be incorporated into polymer backbones to impart specific properties such as thermal stability, solubility, and basicity.

One significant application is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. nih.gov The aniline (B41778) group of this compound can participate in condensation reactions, such as imine formation, with multi-aldehyde co-monomers to form highly stable, porous frameworks. nih.govbldpharm.combldpharm.combldpharm.com The inclusion of the ethylpiperazine group within the COF structure can introduce basic sites, enhance affinity for specific guest molecules, and modify the electronic properties of the resulting framework. nih.gov

Furthermore, like other aniline derivatives, it can be used in the synthesis of polyanilines. The polymerization of aniline monomers typically involves oxidative chemical or electrochemical methods. nih.govrsc.org The presence of the bulky and flexible ethylpiperazine substituent on the aniline ring can influence the polymerization process and the final properties of the polymer, such as improving solubility in common organic solvents, which is often a challenge for the parent polyaniline. nih.govresearchgate.net

| Polymer Type | Role of this compound | Key Resulting Properties | Reference |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Amine-functional monomer for imine condensation | Introduces porosity, basicity, and tailored electronic properties | nih.govbldpharm.com |

| Substituted Polyanilines | Functional monomer | Enhances solubility, modifies morphology and conductivity | nih.govrsc.org |

Applications in Dyes and Pigments Research

The aniline functional group is a cornerstone of the dye industry, serving as a precursor to a vast array of chromophores, most notably azo dyes. Azo dyes, characterized by the R−N=N−R′ functional group, are synthesized through a two-step process: diazotization followed by an azo coupling reaction. jbiochemtech.comunb.ca

Diazotization : The primary aromatic amine of this compound can be converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic solution.

Azo Coupling : The resulting diazonium salt is an electrophile that can react with an electron-rich coupling component (such as phenols, anilines, or naphthols) to form a stable azo dye.

The ethylpiperazine group remains as a substituent on the final dye molecule, where it can influence the final color (hue), solubility, and fastness properties of the dye. By varying the coupling partner, a wide palette of colors can be achieved. jbiochemtech.com

Beyond azo dyes, aniline derivatives are also critical in producing other classes of pigments. For instance, Aniline Black , a sulfur-based black pigment, is produced by the oxidation of an aniline salt. google.com The use of substituted anilines like this compound in such a process could lead to pigments with modified properties, such as different undertones, improved dispersibility in various media, or enhanced stability. bldpharm.combldpharm.com

Functionalized Organic Materials Development

The development of functional organic materials relies on the precise design of molecules that can self-assemble or be incorporated into larger systems to perform a specific function. The structure of this compound makes it a valuable scaffold for creating such materials.

As mentioned, its use as a monomer leads to functional polymers like Covalent Organic Frameworks (COFs) , which are being investigated for gas storage, catalysis, and sensing. nih.gov The nitrogen-rich structure provided by the piperazine (B1678402) ring makes these materials particularly interesting for applications requiring Lewis basic sites.

In the realm of supramolecular chemistry and biomedical materials, derivatives of the closely related compound 4-(4-methylpiperazin-1-yl)aniline have been shown to act as ligands that can bind to and stabilize specific DNA secondary structures known as G-quadruplexes. researchgate.net These structures are implicated in the regulation of gene expression, making them attractive targets for therapeutic intervention. By using the this compound core, researchers can synthesize libraries of derivative compounds to screen for specific biological activities. researchgate.net The ethyl group provides a different steric and electronic profile compared to a methyl group, which can fine-tune binding affinity and specificity. researchgate.netnih.gov

Exploration in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent molecules in a dilute solution are induced to emit light intensely upon aggregation in the solid state or in a poor solvent. magtech.com.cnpku.edu.cn This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional dyes. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations of molecular components, in the aggregated state, which closes non-radiative decay pathways and opens radiative channels. pku.edu.cn

Molecules with multiple phenyl rings and rotatable single bonds, known as AIEgens, are prime candidates for this phenomenon. magtech.com.cn this compound and its derivatives are explored in this area because their structure contains rotatable bonds between the aniline ring and the piperazine ring, as well as within the ethyl group. bldpharm.combldpharm.com In solution, these parts of the molecule can rotate freely, dissipating absorbed energy non-radiatively. In an aggregated state, this rotation is hindered, forcing the molecule to release the energy as light, thus "turning on" fluorescence. This property makes AIEgens highly valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. magtech.com.cn

| Structural Feature | Role in AIE | Potential Application | Reference |

|---|---|---|---|

| Rotatable Phenyl-Piperazine Bond | Acts as a molecular rotor, dissipating energy in solution | OLEDs, Bio-imaging, Chemical Sensors | magtech.com.cnpku.edu.cn |

| Flexible Ethyl Group | Contributes to intramolecular motion that is restricted upon aggregation |

Role in Mesoporous and OLED Materials Research

The unique electronic and structural properties of this compound make it a compound of interest in the research of both mesoporous materials and Organic Light-Emitting Diodes (OLEDs).

Mesoporous Materials: Mesoporous silica (B1680970) nanoparticles (MSNs) are materials characterized by a large surface area and ordered pores, making them excellent candidates for applications like catalysis and drug delivery. These silica surfaces can be functionalized with organic molecules to tailor their properties. Amine-containing molecules are often grafted onto the silica surface to introduce basicity, alter surface charge, or provide a reactive handle for further modification. this compound can be used as such a functionalizing agent. Its aniline group can be used to attach it to the silica surface, leaving the ethylpiperazine group exposed to interact with guest molecules or modify the material's surface properties.

OLED Materials: In the architecture of an OLED, the hole-transporting layer (HTL) is crucial for efficiently injecting positive charge carriers (holes) from the anode and transporting them to the emissive layer. researchgate.nettuwien.ac.at An effective hole-transporting material (HTM) should have appropriate energy levels (specifically, the Highest Occupied Molecular Orbital or HOMO), high thermal stability, and good morphological stability. mdpi.comrsc.org

Aniline and its oligomers, such as triphenylamine, are classic electron-donating cores used in the design of HTMs. mdpi.comresearchgate.net this compound serves as a valuable building block for constructing more complex, high-performance HTMs. bldpharm.combldpharm.com The electron-donating nature of both the aniline and the piperazine nitrogens helps to raise the HOMO energy level, potentially reducing the energy barrier for hole injection from common anodes like indium tin oxide (ITO). nih.gov Its incorporation into larger conjugated systems can also enhance thermal stability and promote the formation of stable amorphous films, which are critical for device longevity. mdpi.com

Mechanistic Organic Chemistry of 4 4 Ethylpiperazin 1 Yl Aniline Transformations

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 4-(4-ethylpiperazin-1-yl)aniline are largely inferred from the well-established reactivity of anilines and N-arylpiperazines. Computational studies on related N-phenylpiperazine derivatives have provided insights into the conformational flexibility of the piperazine (B1678402) ring and its influence on receptor binding, which can be analogous to interactions with reagents in a chemical reaction. These studies suggest that the piperazine ring can adopt various conformations, such as chair and boat forms, and the preferred conformation can influence the accessibility of the nitrogen lone pairs for reaction.

Transition states in the transformations of this compound are expected to be similar to those of other electrophilic aromatic substitutions and nucleophilic reactions of anilines. For instance, in electrophilic aromatic substitution, the formation of a sigma complex (also known as an arenium ion) is a key high-energy intermediate, and the stability of this intermediate determines the reaction rate and regioselectivity. The presence of both the amino group and the ethylpiperazinyl group will influence the energy of the transition states leading to ortho, meta, and para substituted products.

Electrophilic Aromatic Substitution Mechanisms

The aniline (B41778) moiety of this compound is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions. The lone pair of electrons on the aniline nitrogen atom donates electron density into the benzene (B151609) ring through resonance, stabilizing the positively charged sigma complex intermediate.

The general mechanism for the electrophilic aromatic substitution of this compound proceeds in two steps:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as the sigma complex. The attack can occur at the ortho or para positions relative to the amino group.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.